N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide
Description
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound that features a quinoline moiety, a benzenesulfonamide group, and a methylphenyl group
Properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-7-6-8-20(13-17)26(31(28,29)22-9-4-3-5-10-22)16-19-14-18-15-21(30-2)11-12-23(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRNULFYAGAZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methylphenyl Group: The final step involves the alkylation of the quinoline derivative with a methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: Oxidation of the hydroxy group can yield quinoline-2-one derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Substitution of the methoxy group can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving quinoline derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The benzenesulfonamide group can inhibit enzymes involved in cell signaling pathways, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Benzenesulfonamide Derivatives: Compounds such as sulfanilamide, which is used as an antibiotic.
Uniqueness
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide is unique due to its combination of a quinoline moiety with a benzenesulfonamide group, which imparts it with a distinct set of chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
